molecular formula C23H14BrN3O2 B2905772 1-(4-bromophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901044-43-7

1-(4-bromophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2905772
CAS No.: 901044-43-7
M. Wt: 444.288
InChI Key: BIBRWKRUKOLXOT-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a polycyclic heteroaromatic compound featuring a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo[4,5-g] moiety. The pyrazole and quinoline rings are condensed at the 4,3-c positions, while the dioxolane ring is fused at the 4,5-g positions of the quinoline nucleus. Key structural elements include a 4-bromophenyl group at position 1 and a phenyl group at position 3 (Fig. 1).

This compound belongs to the pyrazoloquinoline family, which is renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor-targeting properties . The bromophenyl substituent enhances electron-withdrawing effects and may improve binding affinity to biological targets such as benzodiazepine receptors or cyclooxygenase-2 (COX-2) . Synthetic routes often involve reductive cyclization of α,β-unsaturated ketones or microwave-assisted coupling reactions, as seen in related pyrazoloquinolines .

Properties

IUPAC Name

3-(4-bromophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrN3O2/c24-15-6-8-16(9-7-15)27-23-17-10-20-21(29-13-28-20)11-19(17)25-12-18(23)22(26-27)14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBRWKRUKOLXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=C(C=C5)Br)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with appropriate reagents to form the pyrazolo-quinoline core. The reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Key Chemical Reactions

a. Electrophilic Substitution
The pyrazole ring undergoes electrophilic substitution at the C4 position due to electron-rich nitrogen atoms . Example:
Pyrazoloquinoline+Electrophile e g NO2+)4 Nitro derivative\text{Pyrazoloquinoline}+\text{Electrophile e g NO}_2^+)\rightarrow \text{4 Nitro derivative}

b. Cross-Coupling Reactions
The 4-bromophenyl group participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura):
Ar Br+Boronic acidPd catalystBiaryl product\text{Ar Br}+\text{Boronic acid}\xrightarrow{\text{Pd catalyst}}\text{Biaryl product}
This modifies the aryl substituent for enhanced bioactivity .

c. Ring-Opening Reactions
The dioxolo moiety undergoes acid-catalyzed ring-opening:
Dioxolo ringH+Dihydroxyquinoline intermediate\text{Dioxolo ring}\xrightarrow{\text{H}^+}\text{Dihydroxyquinoline intermediate}
This intermediate is further oxidized to quinone derivatives under strong acidic conditions .

Mechanistic Insights

a. Radical Scavenging Activity
The compound exhibits antioxidant properties via radical scavenging (DPPH/ABTS assays) :

AssayIC50_{50} (μM)Mechanism
ABTS6.77–23.25Electron transfer to stabilize radicals
DPPH12.95–23.25Hydrogen atom donation

b. Photophysical Properties
The conjugated π-system enables fluorescence, making it a potential sensor. Substituents alter emission wavelengths (e.g., bromine increases spin-orbit coupling) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3Biaryl-pyrazoloquinoline75–90%
NitrationHNO3_3, H2_2SO4_44-Nitro-pyrazoloquinoline60%
Acidic HydrolysisHCl (conc.), refluxDihydroxyquinoline derivative85%
OxidationDDQ, CHCl3_3Quinoline-5,8-dione88%

Scientific Research Applications

1-(4-Bromophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of various proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

  • Structure : Differs by a 4-methylphenyl group at position 1 instead of 4-bromophenyl.
  • Molecular Weight : 414.306 g/mol (vs. target compound’s ~456 g/mol, estimated).

8-Chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline

  • Structure : Retains the dioxolane ring but lacks the pyrazole moiety and bromophenyl group.
  • Activity : Exhibits antitumor and antimicrobial properties, suggesting the dioxolane ring contributes to bioactivity .

5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline

  • Structure : Pyrazole fused at 4,3-f (vs. 4,3-c) with a p-tolyl substituent.
  • Synthesis : Microwave-assisted method using Yb(OTf)₃/CuI catalysis, yielding 70–80% efficiency .

Pharmacological Activity Comparison

Compound Key Activities Substituent Effects Reference
Target compound Anticancer, anti-inflammatory, COX-2 inhibition Bromophenyl enhances receptor binding
3,4-Diamino-1H-pyrazolo[4,3-c]quinoline Improved therapeutic index Amino groups increase solubility and potency
4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinoline Moderate cytotoxicity Dihydro structure reduces planar rigidity
8-Chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline Antitumor, antimicrobial Chlorine and methyl enhance lipophilicity

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Spectral Data (IR/NMR)
Target compound (analogue from ) C₂₀H₂₁BrN₄OS 192–193 IR: 1651 cm⁻¹ (C=O); ¹H-NMR: δ 7.25 (NH₂)
4-(4-Bromo-3-(4-bromophenyl)...benzenesulfonamide C₂₅H₂₄Br₂N₄O₃S 200–201 IR: 1335 cm⁻¹ (SO₂); ¹H-NMR: δ 9.02 (NH)
8-Bromo-1-(4-methylphenyl)...quinoline C₂₃H₁₆BrN₃ Not reported Mono-isotopic mass: 413.05276

Biological Activity

1-(4-bromophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS Number: 901044-43-7) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by case studies and research findings.

Chemical Structure

The molecular formula of the compound is C23H14BrN3O2C_{23}H_{14}BrN_{3}O_{2} with a molecular weight of 444.3 g/mol. The structural characteristics contribute to its biological activity, particularly in inhibiting specific enzymes and pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives, including the compound . The mechanism of action involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Key Findings:

  • The compound exhibited significant inhibition of LPS-stimulated NO production.
  • The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl ring can enhance or reduce biological activity.
  • Compounds with para-substituted groups generally showed better inhibitory effects compared to ortho or meta substitutions.

Table 1: Inhibition of NO Production

CompoundIC50 (μM)Cytotoxicity (%)
2a0.399
2b0.7530
2c0.8525

Note: IC50 values represent the concentration required to inhibit 50% of NO production.

Anticancer Activity

The anticancer potential of pyrazoloquinolines has been explored in various cancer cell lines. Studies indicate that these compounds induce apoptosis and inhibit tumor growth through multiple pathways.

Case Study:
A study investigated the effects of several pyrazolo[4,3-c]quinoline derivatives on human cancer cell lines. The results showed that certain derivatives led to a significant decrease in cell viability at concentrations lower than those causing cytotoxic effects in normal cells.

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (μM)Apoptosis Induction (%)
Compound AMCF-7 (Breast)1040
Compound BHeLa (Cervical)1535
Compound CA549 (Lung)1245

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory processes and cancer progression:

  • Inducible Nitric Oxide Synthase (iNOS) : The compound inhibits iNOS expression, leading to decreased NO levels.
  • Cyclooxygenase-2 (COX-2) : It also downregulates COX-2 protein expression, which is crucial in mediating inflammation.

Q & A

Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with quinoline precursors under acidic/basic conditions, followed by introduction of the dioxolo ring via diol cyclization. Microwave-assisted synthesis (80–120°C, 30–60 min) is preferred for enhanced efficiency, achieving yields of 60–75% compared to conventional heating (40–50% yield over 6–8 hours) . Key steps include:
  • Step 1 : Formation of the pyrazoloquinoline core using Pd-catalyzed cross-coupling.
  • Step 2 : Bromophenyl and dioxolo group incorporation via Suzuki-Miyaura or Ullmann reactions.
    Table 1 : Comparison of Synthetic Methods
MethodTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Microwave-assisted1001.57298.5
Conventional reflux8084895.2

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring fusion (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calcd. 450.12; found 450.11) .
  • X-ray Crystallography : Resolves 3D conformation (monoclinic system, space group P21/c) .
  • HPLC-PDA : Ensures >95% purity by monitoring elution profiles .

Q. How does the bromophenyl substituent influence the compound’s electronic and steric properties?

  • Methodological Answer : The 4-bromophenyl group enhances electron-withdrawing effects, stabilizing the quinoline core and increasing π-π stacking interactions with biological targets. Steric hindrance from the bromine atom may reduce rotational freedom, affecting binding affinity. Computational studies (DFT) show a dipole moment of 4.2 D and HOMO-LUMO gap of 3.8 eV, correlating with observed reactivity .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in anticancer vs. anti-inflammatory efficacy arise from assay conditions (e.g., cell line variability, IC50 ranges: 2–15 µM). For example:
  • Contradiction : One study reports COX-2 inhibition (IC50 = 3.5 µM) , while another shows no effect on COX-2 but strong iNOS suppression (IC50 = 1.8 µM) .
  • Resolution : Validate via orthogonal assays (e.g., Western blot for protein expression, enzymatic activity kits) and standardized cell models (e.g., RAW264.7 macrophages for inflammation) .

Q. What computational strategies are effective for predicting binding modes of this compound with kinase targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Predicts binding to EGFR kinase (ΔG = -9.2 kcal/mol) with key interactions:
  • Bromophenyl group in hydrophobic pocket (Val702, Leu694).
  • Quinoline N-atom hydrogen-bonded to Thr766 .
  • MD Simulations (GROMACS) : 100-ns trajectories reveal stable binding to ATP-binding sites, with RMSD < 2.0 Å after 20 ns .

Q. How can structural modifications optimize pharmacokinetic properties without compromising activity?

  • Methodological Answer :
  • Modification 1 : Replace bromine with methoxy to enhance solubility (LogP reduced from 4.1 to 3.4) while retaining IC50 < 5 µM .
  • Modification 2 : Introduce PEGylated side chains to improve half-life (t1/2 increased from 2.5 h to 6.8 h in murine models) .
    Table 2 : SAR of Derivatives
DerivativeLogPIC50 (µM)t1/2 (h)
Parent Compound4.14.22.5
4-Methoxy Analog3.44.83.1
PEGylated Derivative2.95.56.8

Q. What experimental controls are essential when analyzing this compound’s mechanism of action in cellular assays?

  • Methodological Answer :
  • Positive Controls : Use known kinase inhibitors (e.g., Gefitinib for EGFR) to validate assay sensitivity .
  • Negative Controls : Include solvent-only (DMSO < 0.1%) and scrambled siRNA treatments.
  • Counterstaining : Hoechst 33342 for nuclei integrity to rule out cytotoxicity artifacts .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying space groups (e.g., P21/c vs. P212121) for similar analogs?

  • Methodological Answer : Polymorphism arises from crystallization conditions (e.g., solvent polarity, cooling rates). For example:
  • Ethanol/Water (1:1) : Yields P21/c with Z = 4 .
  • Acetonitrile : Produces P212121 with Z = 8 due to altered packing .
    Use DSC (melting point variability >10°C) and PXRD to confirm polymorphic forms .

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